![molecular formula C10H12N2O3S B2879023 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one CAS No. 10234-64-7](/img/structure/B2879023.png)
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one is a chemical compound with a unique structure that includes a sulfonyl group attached to a tetrahydro-3H-pyrazol-3-one ring
Mechanism of Action
Target of Action
The primary targets of 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one, also known as 1-(4-methylbenzenesulfonyl)pyrazolidin-3-one, are the vasopressin receptors V1aR and V2R . These receptors play a crucial role in the regulation of water balance and blood pressure in the body.
Mode of Action
The compound interacts with its targets, the vasopressin receptors, by binding to them. The binding free energy of the compound into vasopressin receptors is -8.47 kcal/mol for V1aR and -5.76 kcal/mol for V2R . This interaction results in changes in the activity of these receptors, which can lead to physiological effects.
Preparation Methods
The synthesis of 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-3H-pyrazol-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one: This compound has a chlorine atom instead of a methyl group, which can affect its reactivity and biological activity.
1-[(4-nitrophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one:
1-[(4-methoxyphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one: The methoxy group can influence the compound’s solubility and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the sulfonyl-tetrahydro-3H-pyrazol-3-one scaffold.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-8-2-4-9(5-3-8)16(14,15)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZCHSGDCFAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
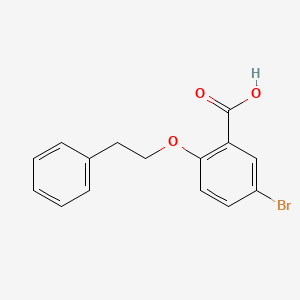
![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)
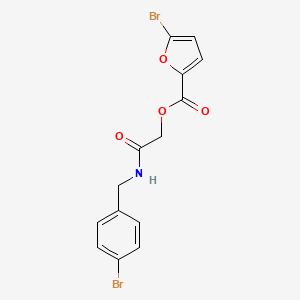

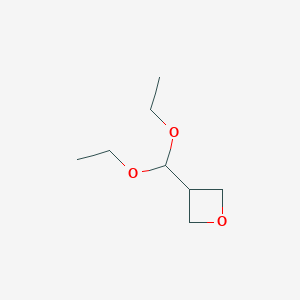
![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)

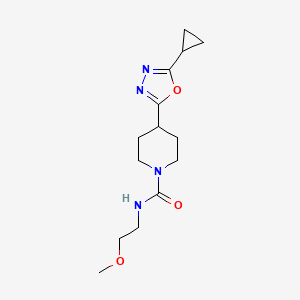
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)
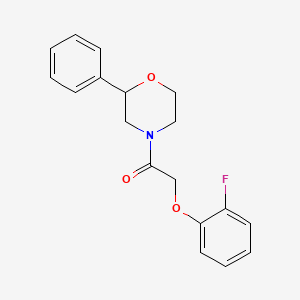

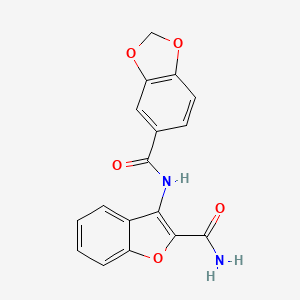

![4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2878962.png)
